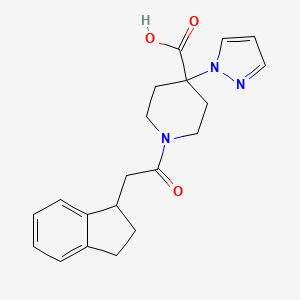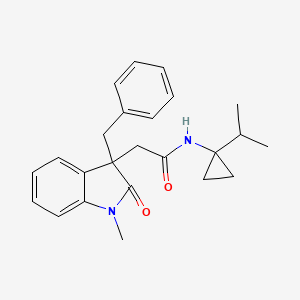![molecular formula C14H15N3O3S2 B5350660 methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)
methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the thiophene carboxylate family, which has been studied extensively for their biological activities.
Mecanismo De Acción
The mechanism of action for methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate involves inhibition of histone deacetylases. This enzyme is responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting this enzyme, this compound can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its specificity for histone deacetylases. This allows for targeted inhibition of this enzyme, without affecting other cellular processes. However, one limitation is that it may not be effective in all cell types, and further studies are needed to determine its efficacy in different cellular contexts.
Direcciones Futuras
There are several potential future directions for research on methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a tool compound for studying epigenetic regulation. More research is needed to fully understand its mechanism of action and its effects on gene expression. Additionally, further studies are needed to determine its potential as a drug delivery system, as it has been shown to have low toxicity and good biocompatibility.
Métodos De Síntesis
The synthesis method for methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate involves a series of chemical reactions. The starting material is 5-ethyl-2-mercaptobenzoic acid, which undergoes esterification with methyl iodide to form methyl 5-ethyl-2-mercaptobenzoate. This intermediate is then reacted with 2-chloro-N-(2-pyrimidinyl)acetamide to form the desired product.
Aplicaciones Científicas De Investigación
Methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate has potential applications in scientific research as a tool compound for studying biological processes. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. This inhibition can lead to changes in cellular processes, making it a valuable tool for studying epigenetic regulation.
Propiedades
IUPAC Name |
methyl 5-ethyl-2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-9-7-10(13(19)20-2)12(22-9)17-11(18)8-21-14-15-5-4-6-16-14/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPRPUOAGJECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CSC2=NC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)

![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)

![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)

![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)
![3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)
